5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a thiazole ring linked to a fluorophenyl group. The presence of these functional groups and heterocycles imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent coupling reactions. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Coupling Reactions: The synthesized thiazole derivative is then coupled with a fluorophenyl group using a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a boronic acid derivative of the fluorophenyl group.
Final Coupling: The final step involves coupling the thiazole-fluorophenyl derivative with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 5-hydroxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide.
Reduction: Formation of 5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
5-chloro-N-{2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 5-chloro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide imparts unique electronic properties, enhancing its ability to interact with specific biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
5-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-25-17-6-5-13(20)10-16(17)18(24)22-8-7-15-11-26-19(23-15)12-3-2-4-14(21)9-12/h2-6,9-11H,7-8H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCWUMKHXPPARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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